molecular formula C21H28N4O3 B7191648 N-(1-benzylpyrazol-4-yl)-4-(oxolan-3-ylmethoxy)piperidine-1-carboxamide

N-(1-benzylpyrazol-4-yl)-4-(oxolan-3-ylmethoxy)piperidine-1-carboxamide

Cat. No.: B7191648
M. Wt: 384.5 g/mol
InChI Key: BKGHSUVOFCVWSD-UHFFFAOYSA-N
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Description

N-(1-benzylpyrazol-4-yl)-4-(oxolan-3-ylmethoxy)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. This compound is characterized by the presence of a benzylpyrazole moiety and an oxolane ring attached to a piperidine backbone. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Properties

IUPAC Name

N-(1-benzylpyrazol-4-yl)-4-(oxolan-3-ylmethoxy)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O3/c26-21(23-19-12-22-25(14-19)13-17-4-2-1-3-5-17)24-9-6-20(7-10-24)28-16-18-8-11-27-15-18/h1-5,12,14,18,20H,6-11,13,15-16H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKGHSUVOFCVWSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OCC2CCOC2)C(=O)NC3=CN(N=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpyrazol-4-yl)-4-(oxolan-3-ylmethoxy)piperidine-1-carboxamide typically involves multiple steps:

    Formation of the Benzylpyrazole Moiety: This can be achieved by reacting benzylhydrazine with an appropriate diketone or aldehyde under acidic or basic conditions.

    Synthesis of the Piperidine Backbone: The piperidine ring can be synthesized through cyclization reactions involving amines and dihaloalkanes.

    Attachment of the Oxolane Ring: The oxolane ring can be introduced via nucleophilic substitution reactions using oxirane derivatives.

    Coupling Reactions: The final step involves coupling the benzylpyrazole moiety with the piperidine backbone, often using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzylpyrazol-4-yl)-4-(oxolan-3-ylmethoxy)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts or metal hydrides.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzyl or pyrazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride, or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-benzylpyrazol-4-yl)-4-(oxolan-3-ylmethoxy)piperidine-1-carboxamide would depend on its specific biological target. Generally, such compounds can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(1-benzylpyrazol-4-yl)-4-(oxolan-3-ylmethoxy)piperidine-1-carboxamide: can be compared with other piperidine carboxamides, benzylpyrazoles, and oxolane-containing compounds.

Uniqueness

  • The unique combination of the benzylpyrazole moiety and the oxolane ring attached to the piperidine backbone may confer distinct biological activities and chemical properties compared to other similar compounds.

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